佩菲替尼

描述

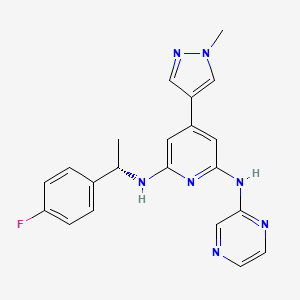

佩菲替尼是一种口服的小分子药物,属于 Janus 激酶抑制剂。 它主要用于治疗类风湿性关节炎,通过抑制 Janus 激酶的活性来实现,而 Janus 激酶在各种细胞因子和生长因子的信号通路中起着至关重要的作用,这些信号通路参与炎症和免疫功能 .

科学研究应用

佩菲替尼在科学研究中具有广泛的应用,包括:

化学: 用作模型化合物来研究 Janus 激酶抑制的机制并开发具有改善功效的新抑制剂。

生物学: 用于细胞和分子生物学研究,以研究 Janus 激酶在各种信号通路中的作用。

作用机制

佩菲替尼通过抑制 Janus 激酶的活性发挥作用,特别是 JAK1、JAK2、JAK3 和酪氨酸激酶 2。通过阻断这些酶,佩菲替尼破坏了导致炎症细胞活化和增殖的信号通路。 这导致类风湿性关节炎患者的炎症和关节破坏得到抑制 .

生化分析

Biochemical Properties

Peficitinib inhibits JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), thereby suppressing the activation and proliferation of inflammatory cells involved in synovial inflammation and joint destruction in patients with rheumatoid arthritis . This inhibition is achieved by blocking various inflammatory cytokine signaling pathways .

Cellular Effects

Peficitinib has shown significant efficacy in patients with rheumatoid arthritis who had an inadequate response to previous disease-modifying anti-rheumatic drugs . It has been reported that Peficitinib prevents IL-2-induced human T-cell proliferation and STAT5 phosphorylation in a concentration-dependent manner in vitro .

Molecular Mechanism

Peficitinib works by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway . The binding of cytokines, growth factors, interferons, and peptide hormones to their respective receptors phosphorylates JAKs, which in turn phosphorylate the signal transducer and activator of transcription (STAT). Activated STATs translocate to the nucleus and promote cytokine-responsive gene expression, regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

Peficitinib has been well-tolerated for 52 weeks during trial duration, as well as for the next few years in a subsequent, ongoing long-term extension study . The efficacy of Peficitinib (100 mg and 150 mg) has been confirmed with a comparison to placebo in Phase 2b and 3 trials conducted in Asia .

Metabolic Pathways

Peficitinib primarily undergoes metabolism, but approximately 10% is excreted in the urine in the unchanged form . Additionally, the plasma concentration-time profile of Peficitinib was similar between individuals with normal and impaired renal function .

Transport and Distribution

It is known that Peficitinib is an orally administered drug .

Subcellular Localization

It is known that Peficitinib inhibits JAKs, which are a family of cytoplasmic protein tyrosine kinases .

准备方法

合成路线和反应条件

佩菲替尼的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括形成吡咯并吡啶核心,然后进行官能化以引入必要的取代基。 具体的反应条件,如温度、溶剂和催化剂,经过优化以实现高产率和纯度 .

工业生产方法

佩菲替尼的工业生产遵循类似的合成路线,但规模扩大以满足商业需求。该工艺涉及严格的质量控制措施,以确保最终产品的稳定性和安全性。 先进技术,如高效液相色谱 (HPLC),用于纯化和质量评估 .

化学反应分析

反应类型

佩菲替尼经历各种化学反应,包括:

氧化: 佩菲替尼在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰分子中的某些官能团。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。 反应条件被仔细控制以实现所需的转化,同时不影响分子的完整性 .

主要产物

从这些反应形成的主要产物包括具有修饰的官能团的佩菲替尼的各种衍生物。 这些衍生物经常被研究用于其潜在的治疗应用和改善的药代动力学性质 .

相似化合物的比较

佩菲替尼与其他 Janus 激酶抑制剂,如托法替尼和巴瑞替尼进行了比较。虽然这三种化合物都抑制 Janus 激酶,但佩菲替尼在降低疾病活动性和关节损伤进展方面表现出相当或改善的疗效。 此外,佩菲替尼在针对不同 Janus 激酶的酶的选择性和药代动力学特性方面具有独特的特征 .

类似化合物列表

托法替尼: 另一种用于治疗类风湿性关节炎的 Janus 激酶抑制剂。

巴瑞替尼: 一种具有类似治疗应用的 Janus 激酶抑制剂。

鲁索利替尼: 主要用于治疗骨髓纤维化和真性红细胞增多症.

属性

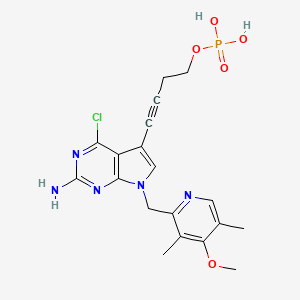

IUPAC Name |

4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREIJXJRTLTGJC-JQCLMNFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111132, DTXSID801319101 | |

| Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peficitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944118-01-8, 944134-74-1 | |

| Record name | Peficitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944118018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peficitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peficitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEFICITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH1166CKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of peficitinib?

A1: Peficitinib is a potent, orally administered, pan-Janus kinase (JAK) inhibitor, demonstrating inhibition of JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2) []. It shows a selectivity profile similar to tofacitinib but is slightly less potent for JAK2 [].

Q2: How does peficitinib interact with its target?

A2: Peficitinib binds to the catalytic site of JAK kinases, inhibiting their enzymatic activity. This prevents the phosphorylation of downstream signaling molecules, particularly signal transducer and activator of transcription (STAT) proteins [, ].

Q3: What are the key downstream effects of peficitinib's inhibition of JAK kinases?

A3: By inhibiting JAK/STAT signaling, peficitinib suppresses the production of various pro-inflammatory cytokines, including IL-6, MCP-1/CCL2, MMP-3, fractalkine/CX3CL1, ENA78/CXCL5, and IL-8 []. It also reduces the migration and proliferation of fibroblast-like synoviocytes (FLS) [, ].

Q4: How does the inhibition of JAK-STAT signaling by peficitinib translate into clinical benefits for rheumatoid arthritis (RA) patients?

A4: In RA, the overproduction of pro-inflammatory cytokines contributes to chronic inflammation and joint damage. By inhibiting JAK-STAT signaling, peficitinib effectively reduces the production of these cytokines, thereby alleviating inflammation and slowing down the progression of joint destruction [, , ].

Q5: What is the molecular formula and weight of peficitinib?

A5: Unfortunately, this information is not available in the provided research papers.

Q6: Is there any spectroscopic data available for peficitinib?

A6: The provided research papers do not contain spectroscopic data for peficitinib.

Q7: Are there studies on material compatibility, stability, catalytic properties, computational modeling, or SAR for peficitinib?

A7: The provided research papers primarily focus on the in vitro and in vivo pharmacological activity, pharmacokinetics, and safety of peficitinib for treating RA and ulcerative colitis. They do not delve into material compatibility, catalytic properties, or computational modeling of peficitinib. While some studies investigate the structure-activity relationship, they are not detailed enough to provide a comprehensive understanding of peficitinib's SAR [, ].

Q8: Are there any specific SHE regulations discussed regarding peficitinib manufacturing or handling?

A8: The provided research papers primarily focus on peficitinib's clinical efficacy and safety, and do not discuss SHE regulations related to its manufacturing or handling.

Q9: How is peficitinib absorbed and distributed in the body?

A9: Peficitinib is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.0-2.0 hours [, ]. The bioavailability of peficitinib is enhanced when taken with food, increasing by 36.8% compared to fasted conditions [].

Q10: What is the primary route of peficitinib elimination?

A10: Peficitinib is primarily metabolized in the liver, with a small portion (9-15%) excreted unchanged in urine [, ].

Q11: What are the main metabolites of peficitinib, and do they possess any pharmacological activity?

A11: Peficitinib is metabolized into three main conjugated metabolites: H1 (sulfate and methylated metabolite), H2 (sulfate metabolite), and H4 (methylated metabolite) [, ]. These metabolites have demonstrated very weak pharmacological activity in in vitro studies [].

Q12: Does verapamil, a P-glycoprotein (P-gp) inhibitor, affect peficitinib pharmacokinetics?

A13: Yes, co-administration of verapamil with peficitinib increases peficitinib exposure. This interaction suggests that peficitinib is a substrate of P-gp, and its absorption might be affected by drugs that interact with this efflux transporter [].

Q13: How does the pharmacokinetic profile of peficitinib support its once-daily dosing regimen for RA treatment?

A14: Peficitinib demonstrates a relatively long half-life of 7.4–13.0 hours [], which allows for once-daily dosing. Additionally, minimal drug accumulation is observed after multiple doses [], contributing to its favorable pharmacokinetic profile.

Q14: What in vitro models were used to study the efficacy of peficitinib in RA?

A15: Researchers used human fibroblast-like synoviocytes (FLS) isolated from RA patients to study the effects of peficitinib in vitro. These cells play a crucial role in RA pathogenesis by producing pro-inflammatory cytokines and contributing to joint destruction [, , ].

Q15: How effective was peficitinib in inhibiting the production of inflammatory mediators in RA FLS compared to other JAK inhibitors?

A16: Peficitinib effectively suppressed the production of IL-6 and MMP-3 in IL-1β-stimulated RA FLS. Importantly, peficitinib demonstrated superior efficacy compared to tofacitinib and baricitinib at similar concentrations [, ].

Q16: Did peficitinib affect the migratory and proliferative capacity of RA FLS?

A17: Yes, peficitinib significantly reduced both the migration and proliferation of RA FLS, further supporting its potential to inhibit joint damage in RA [, ].

Q17: What in vivo models have been used to study the efficacy of peficitinib?

A17: The provided research papers primarily focus on clinical trials in humans and do not delve into specific in vivo animal models for peficitinib efficacy.

Q18: What were the primary endpoints assessed in clinical trials of peficitinib for RA?

A19: Key efficacy endpoints included ACR20 response rate (meaning at least a 20% improvement in tender and swollen joint counts), change in disease activity scores (DAS28-CRP), and changes in modified Total Sharp score (mTSS) – a measure of joint damage [, ].

Q19: How did peficitinib perform in Phase 3 clinical trials in patients with RA and inadequate response to methotrexate (MTX)?

A20: Peficitinib 100 mg and 150 mg once daily, in combination with MTX, demonstrated significant superiority to placebo in achieving ACR20 responses, improving DAS28-CRP scores, and inhibiting radiographic progression as measured by mTSS [, ].

Q20: Did peficitinib show efficacy in RA patients who had an inadequate response to other disease-modifying antirheumatic drugs (DMARDs)?

A21: Yes, in a Phase 3 trial involving patients with an inadequate response to DMARDs, both peficitinib 100 mg and 150 mg once daily demonstrated significant improvements in ACR20 response rates, DAS28-CRP scores, and other measures of disease activity compared to placebo [, ].

Q21: What about patients with moderate to severe ulcerative colitis (UC)? Was peficitinib investigated in this patient population?

A22: Yes, peficitinib has been studied in Phase 2b trials for moderate to severe UC. While a dose-response relationship was not definitively established, peficitinib at doses of 75 mg once daily or higher showed trends toward improved clinical response, remission, and mucosal healing compared to placebo [].

Q22: Is there information available on resistance mechanisms to peficitinib or cross-resistance with other JAK inhibitors?

A22: The provided research papers do not focus on peficitinib resistance mechanisms or cross-resistance patterns with other JAK inhibitors. This is an important area for further research.

Q23: What are the most common adverse events associated with peficitinib treatment?

A24: In clinical trials, peficitinib was generally well-tolerated. The most common adverse events were nasopharyngitis, increased blood creatine phosphokinase, and diarrhea [, , , ].

Q24: Are there any serious safety concerns associated with peficitinib?

A25: As with other JAK inhibitors, peficitinib has been associated with an increased risk of serious infections, including herpes zoster [, , , ]. The incidence of these events appears to be dose-dependent and increases with age [, ]. Close monitoring for signs and symptoms of infection is crucial in patients receiving peficitinib.

Q25: Are there studies investigating specific drug delivery strategies, biomarkers, analytical techniques, environmental impacts, or immunogenicity related to peficitinib?

A25: The provided research primarily focuses on peficitinib's clinical efficacy, safety, and pharmacokinetic properties. These papers do not offer detailed information on targeted drug delivery, specific biomarkers, environmental impacts, or immunogenicity.

Q26: Are there any known interactions between peficitinib and drug transporters or metabolizing enzymes?

A27: As mentioned earlier, peficitinib is a substrate for the P-gp efflux transporter. Co-administration with verapamil, a P-gp inhibitor, increases peficitinib exposure, indicating a potential for interaction with other drugs that affect P-gp activity []. The research papers do not provide detailed information on interactions with specific drug-metabolizing enzymes.

Q27: Is there information available on biocompatibility, biodegradability, alternative treatments, or historical milestones related to peficitinib?

A28: The provided research papers focus primarily on the clinical aspects and pharmacology of peficitinib. They do not provide detailed information on its biocompatibility, biodegradability, or comparisons to alternative treatments for RA or UC. The research does highlight peficitinib's contribution to the advancement of JAK inhibitors for treating autoimmune diseases, marking a significant milestone in the field [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

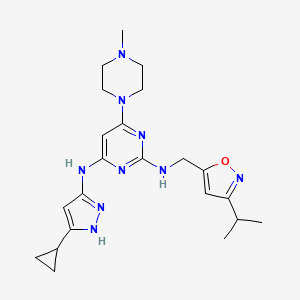

![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)